4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
CAS No.:
Cat. No.: VC16484491
Molecular Formula: C21H23N3O13S
Molecular Weight: 557.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O13S |
|---|---|
| Molecular Weight | 557.5 g/mol |
| IUPAC Name | 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
| Standard InChI | InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4) |
| Standard InChI Key | XIFWRSGBCQVNRD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Introduction
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid is a complex organic compound belonging to the tetracycline derivatives family. It features a tetracene backbone with multiple functional groups, including hydroxyl (-OH), nitro (-NO2), and carboxamide (-CONH2) groups. The presence of a dimethylamino group enhances its potential for biological activity. This compound is characterized by its intricate structure, which contributes to its unique chemical properties and reactivity.
Synthesis and Chemical Reactions
The synthesis of 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide typically involves multi-step organic reactions. These reactions can lead to the formation of various derivatives that may exhibit different biological activities or chemical properties.
Biological Activity and Applications
Compounds similar to 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid have significant biological activities, including antimicrobial effects. The mechanism of action often involves inhibition of bacterial protein synthesis by binding to ribosomal subunits.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 9-Aminominocycline Sulfate | Amino and sulfonate groups | Potent antimicrobial activity |
| Anhydrotetracycline Hydrochloride | Hydrochloride salt form | Broad-spectrum antibiotic effects |
| Tetracycline | Basic tetracycline structure | Widely used antibiotic with diverse applications |
Research Findings and Future Directions
Research on this compound and its derivatives is crucial for understanding their mechanisms of action and optimizing their applications in medicinal chemistry. Studies on interactions with biological macromolecules are essential for elucidating how these compounds inhibit bacterial growth.
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